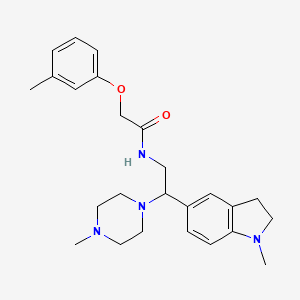

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide

Description

N-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a structurally complex acetamide derivative featuring a hybrid pharmacophore design. Its core structure integrates a 1-methylindoline moiety linked to a 4-methylpiperazine group via an ethyl chain, while the acetamide backbone is substituted with a meta-tolyloxy aromatic ring. The compound’s structural complexity reflects modern trends in drug design aimed at enhancing selectivity and bioavailability through multifunctional scaffolds .

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2/c1-19-5-4-6-22(15-19)31-18-25(30)26-17-24(29-13-11-27(2)12-14-29)20-7-8-23-21(16-20)9-10-28(23)3/h4-8,15-16,24H,9-14,17-18H2,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQCKQCXBKLJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound, including the indoline and piperazine moieties, suggest various pharmacological applications. This article reviews the biological activity of this compound, supported by relevant studies and data.

Structural Characteristics

The compound features several key functional groups:

- Indoline moiety : Known for its role in various biological activities, including neuropharmacological effects.

- Piperazine ring : Commonly associated with interactions at serotonin and dopamine receptors.

- Tolyloxy group : May influence lipophilicity and receptor interactions.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. CNS Activity

Research indicates that compounds with piperazine structures often exhibit significant central nervous system (CNS) activity. For instance, derivatives of piperazine have shown strong affinities for serotonin and dopamine receptors, which are critical in treating mood disorders and other CNS-related conditions .

3. Antiviral Activity

Indole derivatives have been documented for their antiviral properties. For example, related compounds showed inhibitory effects against influenza viruses, suggesting that this compound could possess similar antiviral activities.

The mechanism of action for this compound likely involves modulation of neurotransmitter systems due to its structural components:

- Serotonin Receptors : The piperazine moiety suggests potential interactions with serotonin receptors, which play a crucial role in mood regulation.

- Dopamine Receptors : Similar interactions may occur with dopamine receptors, impacting various neurological functions.

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of this compound:

- Absorption : High probability of human intestinal absorption.

- Blood-Brain Barrier Penetration : Likely penetrates the blood-brain barrier effectively due to its lipophilic nature.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on acetamide derivatives with distinct substituents, as highlighted in the evidence:

Key Observations:

Substituent Complexity and Bioactivity :

- The target compound’s 1-methylindoline and 4-methylpiperazine groups distinguish it from simpler analogs like N-(p-tolyl)acetamide . These heterocycles likely enhance binding to receptors with hydrophobic pockets (e.g., GPCRs or kinases) compared to the unsubstituted acetamide.

- The 7-methoxy-naphthyl analog shares a fused aromatic system, which may improve metabolic stability but reduce blood-brain barrier penetration relative to the target’s indoline-piperazine scaffold.

Synthetic Considerations :

- The synthesis of the target compound likely requires multi-step protocols involving amide coupling (e.g., acetic acid-mediated acylation as in ) and heterocyclic functionalization. This contrasts with the tert-butylphenyl-indole analog , which involves chlorobenzoyl and pyridinylmethyl additions, increasing synthetic complexity.

The m-tolyloxy group may confer moderate electron-withdrawing effects, influencing metabolic oxidation rates compared to the para-tolyl group in .

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable, structural analogs provide indirect insights:

- N-(p-Tolyl)acetamide is a well-characterized intermediate with established synthetic protocols, but its simplicity limits therapeutic relevance.

- The 7-methoxy-naphthyl derivative demonstrates how aromatic extensions can enhance stability but may complicate pharmacokinetics.

- The tert-butylphenyl-indole analog highlights trade-offs between lipophilicity and solubility, a critical consideration for the target compound’s design.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide, and how are intermediates characterized?

- Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine-indoline core via nucleophilic substitution or reductive amination, using solvents like DMF or THF under reflux (60–80°C) .

- Step 2 : Coupling of the m-tolyloxy acetamide moiety via amidation or ester hydrolysis, often requiring catalysts like EDCI/HOBt .

- Intermediate characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and MS for molecular weight validation .

Q. How is the purity and stability of this compound assessed in preclinical studies?

- Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and gradient elution (acetonitrile/water) .

- Stability : Accelerated stability studies under stressed conditions (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Q. What functional groups in the molecule are critical for its hypothesized biological activity?

- Answer : Key groups include:

- Piperazine moiety : Potential interaction with neurotransmitter receptors (e.g., serotonin/dopamine receptors) .

- m-Tolyloxy acetamide : Hydrophobic interactions with enzyme active sites or allosteric pockets .

- Ethyl linker : Flexibility for optimal binding conformation .

Advanced Research Questions

Q. How can reaction yields be optimized for the ethyl linker formation step, and what factors contribute to variability?

- Answer :

- Design of Experiments (DoE) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH) to identify optimal conditions .

- Variability sources : Competing side reactions (e.g., over-alkylation) and moisture sensitivity of intermediates. Use anhydrous solvents and inert atmospheres .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

- Answer :

- Assay validation : Compare results across orthogonal assays (e.g., cell-based vs. enzyme inhibition).

- Data normalization : Account for differences in cell permeability (logP) or serum protein binding using LC-MS quantification .

- Structural analogs : Synthesize derivatives to isolate contributions of specific functional groups to activity .

Q. How can stereochemical challenges in the ethyl linker region be addressed during synthesis?

- Answer :

- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps .

- X-ray crystallography : Confirm absolute configuration of intermediates .

Q. What computational methods predict the compound’s binding affinity to serotonin receptors, and how are results validated experimentally?

- Answer :

- In silico modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) against 5-HT₂A/5-HT₇ receptor crystal structures .

- Experimental validation : Radioligand binding assays (³H-LSD displacement) and functional cAMP assays in HEK293 cells .

Q. How do degradation products identified in stability studies impact pharmacological efficacy?

- Answer :

- Degradation pathways : Hydrolysis of the acetamide group (major pathway) forms m-tolyloxy acetic acid, reducing target affinity .

- Mitigation : Formulate with antioxidants (e.g., BHT) or use lyophilization to enhance shelf life .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s IC₅₀ values in kinase inhibition assays?

- Answer :

- Assay conditions : Variability in ATP concentrations (1–10 mM) or enzyme isoforms (e.g., PKCα vs. PKCβ) may skew results. Standardize protocols .

- Compound solubility : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers .

Methodological Tables

Table 1 : Key Synthetic Parameters for Piperazine-Indoline Core Formation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes SN2 reactivity |

| Solvent | DMF | Enhances nucleophilicity |

| Reaction Time | 12–18 h | Minimizes byproducts |

| Base | K₂CO₃ | Prevents over-alkylation |

| Source : |

Table 2 : Stability Study Conditions and Outcomes

| Condition | Degradation Products | Bioactivity Retention (%) |

|---|---|---|

| 40°C/75% RH (4 weeks) | m-Tolyloxy acetic acid | 58% |

| Light exposure | N-Oxide derivative | 72% |

| Acidic hydrolysis | Piperazine cleavage | 35% |

| Source : |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.